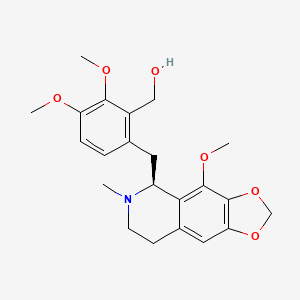
2-Phenyl-1-(p-tolyl)benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1-(p-tolyl)benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a benzimidazole core with a phenyl group at the 2-position and a p-tolyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(p-tolyl)benzimidazole typically involves the condensation of o-phenylenediamine with aromatic aldehydes. One common method is the reaction of o-phenylenediamine with benzaldehyde derivatives under acidic or basic conditions. For example, the reaction can be carried out using sodium metabisulfite as an oxidizing agent in a mixture of solvents under mild conditions . Another approach involves the use of heterogeneous catalysts, such as MgO supported on dendritic fibrous nano silica (MgO@DFNS), to achieve high yields and selectivity under ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized reaction parameters. The use of recyclable catalysts and eco-friendly methods is preferred to ensure sustainability and cost-effectiveness. For instance, the MgO@DFNS catalyst has shown promise for industrial applications due to its stability and reusability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-1-(p-tolyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated or alkylated benzimidazole derivatives.
Applications De Recherche Scientifique
2-Phenyl-1-(p-tolyl)benzimidazole has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-Phenyl-1-(p-tolyl)benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, benzimidazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents . The substitution pattern around the benzimidazole nucleus plays a significant role in determining its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylbenzimidazole: Lacks the p-tolyl group, which may affect its biological activity and chemical properties.
1-Phenyl-2-(p-tolyl)benzimidazole: Similar structure but with different substitution positions, leading to variations in activity.
2-(4-Fluorophenyl)-1-phenylbenzimidazole: Contains a fluorine atom, which can enhance its biological activity.
Uniqueness
2-Phenyl-1-(p-tolyl)benzimidazole is unique due to the presence of both phenyl and p-tolyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
3510-25-6 |
|---|---|
Formule moléculaire |
C20H16N2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-2-phenylbenzimidazole |
InChI |
InChI=1S/C20H16N2/c1-15-11-13-17(14-12-15)22-19-10-6-5-9-18(19)21-20(22)16-7-3-2-4-8-16/h2-14H,1H3 |
Clé InChI |
CKZDSNURQWETLW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


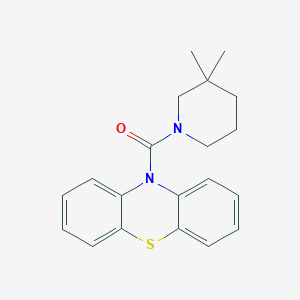
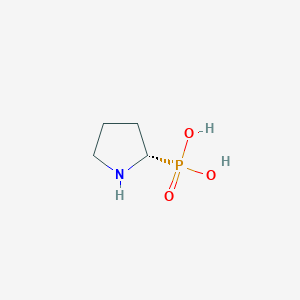
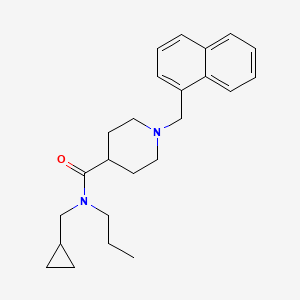
![1-[3,5-Dichloro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B14152934.png)
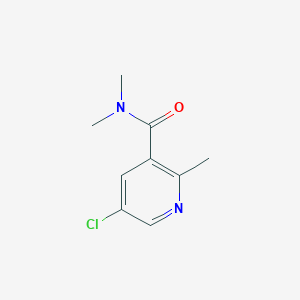
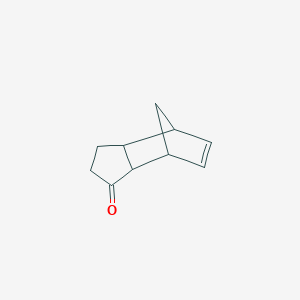
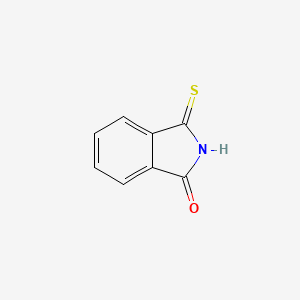

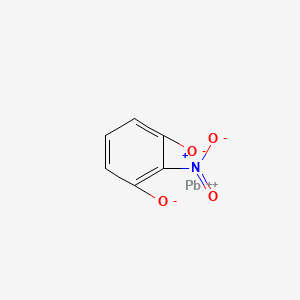
![8-(Furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14152974.png)
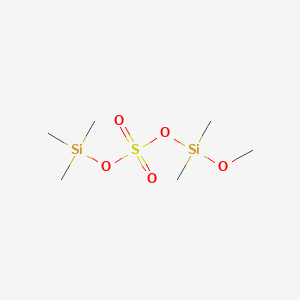
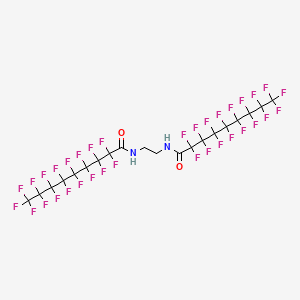
![Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate](/img/structure/B14152978.png)
